molecular formula C4H10Cl2N6 B15128210 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride

Cat. No.: B15128210
M. Wt: 213.07 g/mol
InChI Key: QRAXBEXTKRIQEW-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of carbodiimides and diazo compounds, which undergo a cascade nucleophilic addition/cyclization process under mild conditions . Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with formic anhydride to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step reactions, starting from readily available raw materials. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property makes it useful in applications such as fuel cells and other energy-related technologies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is unique due to its specific structure and the presence of both amino and carboximidamide groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H10Cl2N6

Molecular Weight

213.07 g/mol

IUPAC Name

5-amino-1-methyltriazole-4-carboximidamide;dihydrochloride

InChI

InChI=1S/C4H8N6.2ClH/c1-10-4(7)2(3(5)6)8-9-10;;/h7H2,1H3,(H3,5,6);2*1H

InChI Key

QRAXBEXTKRIQEW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(=N)N)N.Cl.Cl

Origin of Product

United States

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